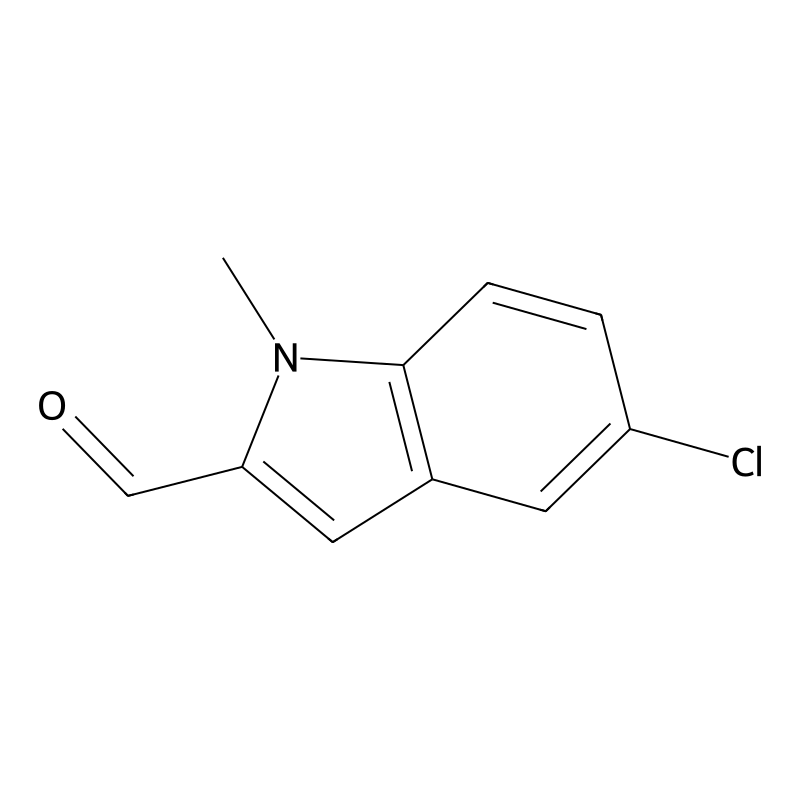

5-Chloro-1-methyl-1H-indole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-1-methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol. It is classified as an indole derivative, characterized by the presence of a chloro substituent at the fifth position and an aldehyde group at the second position of the indole ring. This compound is known for its potential applications in biological research and synthetic chemistry due to its unique structural features and reactivity.

The compound is typically available as a crystalline solid and is considered an irritant, necessitating careful handling in laboratory settings. It has gained attention for its role in various

- Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming imines or related structures.

- Electrophilic Aromatic Substitution: The indole structure allows for electrophilic aromatic substitution reactions, where electrophiles can add to the aromatic ring, modifying its properties.

These reactions are essential for synthesizing more complex organic molecules and exploring the compound's reactivity in various contexts.

5-Chloro-1-methyl-1H-indole-2-carbaldehyde exhibits notable biological activities:

- Eosinophil Chemoattractant: It has been identified as an eosinophil chemoattractant, suggesting a role in immune responses and inflammation .

- Stereospecific Activity: The compound displays stereospecific activity, which may be relevant in pharmacological applications where chirality plays a crucial role in biological interactions .

Research into its biological effects continues to reveal potential therapeutic applications, particularly in immunology and related fields.

The synthesis of 5-chloro-1-methyl-1H-indole-2-carbaldehyde can be achieved through various methods:

- Starting from Indole Derivatives: A common approach involves starting with substituted indoles, followed by chlorination and formylation steps to introduce the chloro and aldehyde groups.

- Vilsmeier-Haack Reaction: This reaction can be utilized to synthesize aldehydes from indoles using reagents such as phosphorus oxychloride and dimethylformamide.

- Direct Chlorination: Chlorination of 1-methylindole followed by subsequent formylation can yield the desired product.

These synthetic routes highlight the versatility of indole chemistry and the importance of controlling reaction conditions to achieve high yields of the target compound.

5-Chloro-1-methyl-1H-indole-2-carbaldehyde has several applications:

- Research Tool: It serves as a valuable tool in proteomics research for studying protein interactions and cellular processes .

- Pharmaceutical Intermediates: The compound can be used as an intermediate in synthesizing pharmaceuticals, particularly those targeting immune responses.

- Chemical Probes: Its unique structure allows it to function as a chemical probe in biological studies, helping elucidate mechanisms of action for various compounds.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving 5-chloro-1-methyl-1H-indole-2-carbaldehyde focus on its binding properties and effects on biological systems:

- Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action as an eosinophil chemoattractant.

- Cellular Responses: Studies examining how this compound influences cellular signaling pathways are essential for understanding its potential therapeutic roles.

Such studies are critical for developing new drugs or therapeutic strategies based on this compound's unique properties.

Several compounds share structural similarities with 5-chloro-1-methyl-1H-indole-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-1-methyl-1H-indole-2-carbaldehyde | Bromine instead of chlorine at the fifth position | Potentially different biological activity due to bromine's larger size |

| 5-Chloroindole | Lacks the aldehyde group | More stable but less reactive than 5-chloroindole derivatives |

| 2-Methylindole | Different substitution pattern on the indole ring | May exhibit different chemical reactivity |

These compounds highlight the uniqueness of 5-chloro-1-methyl-1H-indole-2-carbaldehyde, particularly regarding its reactivity due to both chlorine and aldehyde functionalities. The presence of these groups allows for diverse chemical behavior not seen in simpler indoles or those with different halogen substituents.

Bismuth Triflate-Catalyzed Friedel-Crafts Reactions with Quinone Methides

Bismuth triflate (Bi(OTf)₃) has emerged as a highly effective Lewis acid catalyst for facilitating Friedel-Crafts alkylation reactions involving indole-2-carbaldehyde derivatives and quinone methides [1] [2] [3]. The catalytic system demonstrates exceptional activity in promoting the formation of γ,γ-disubstituted indole 2-carboxaldehydes through intermolecular alkylation processes [1] [4].

The mechanistic pathway involves the initial activation of para-quinone methides by the bismuth triflate catalyst, generating highly electrophilic intermediates that readily undergo nucleophilic attack by the electron-rich indole ring system [1] [4] [3]. Specifically, when 5-chloro-1-methyl-1H-indole-2-carbaldehyde is subjected to these reaction conditions, the electrophilic substitution occurs preferentially at the C-3 position of the indole nucleus [5] [6].

Optimization Studies and Reaction Conditions

Comprehensive optimization studies have revealed that bismuth triflate operates effectively at loadings of 20 mol% under mild reaction conditions [1] [2]. The optimal reaction parameters include temperatures of 18°C in toluene solvent, with reaction times extending to 36 hours for complete conversion [1] [3]. Alternative Lewis acids such as scandium triflate and tin triflate have been evaluated, but bismuth triflate consistently delivers superior yields and selectivities [1] [2].

| Parameter | Optimal Condition | Yield (%) | Selectivity |

|---|---|---|---|

| Catalyst Loading | 20 mol% Bi(OTf)₃ | 68-93 | High |

| Temperature | 18°C | 68-93 | 95:5 er |

| Solvent | Toluene | 68-93 | High |

| Reaction Time | 36 hours | 68-93 | Excellent |

The dual role of bismuth triflate is particularly noteworthy, as it functions both as a catalyst for the initial Friedel-Crafts alkylation step and subsequently participates in cooperative catalysis with N-heterocyclic carbenes [1] [4] [3]. This bifunctional behavior enables the formation of complex tetracyclic structures with high efficiency and stereochemical control [1] [2].

Substrate Scope and Functional Group Tolerance

The bismuth triflate-catalyzed methodology demonstrates broad substrate scope, accommodating various electronically diverse substituents on both the indole and quinone methide components [1] [4]. Halogenated indole derivatives, including 5-chloro-1-methyl-1H-indole-2-carbaldehyde, undergo smooth transformation under these conditions [1] [3]. The presence of electron-withdrawing groups such as fluorine at the 4-position or methoxy groups at the 5-position of the indole ring does not significantly impact the reaction efficiency [1] [4].

N-Heterocyclic Carbene-Mediated Dynamic Kinetic Resolution

N-heterocyclic carbene catalysis represents a sophisticated approach for achieving dynamic kinetic resolution of racemic indole-2-carbaldehyde derivatives [1] [7] [4]. The process involves the generation of chiral N-heterocyclic carbene species from triazolium salt precursors in the presence of cesium carbonate as the base [1] [4] [3].

Mechanistic Framework

The dynamic kinetic resolution mechanism proceeds through the formation of diastereomeric N-heterocyclic carbene-bound acylazolium intermediates [1] [4]. Under oxidative conditions using bisquinone oxidants, the addition of N-heterocyclic carbenes to the aldehyde functionality generates two distinct acylazolium species with different stereochemical orientations [1] [4] [3]. The preferential formation of one diastereomer is governed by steric interactions between the chiral aminoindanol framework of the catalyst and the substrate [1] [4].

The critical intermediate in this process is the N-heterocyclic carbene-dienolate complex, which undergoes enantioselective protonation to establish the desired stereochemistry [1] [4] [3]. The cooperation between the N-heterocyclic carbene catalyst and bismuth triflate facilitates both the protonation step and the subsequent intramolecular acylation reaction [1] [4].

Catalyst Design and Optimization

The most effective N-heterocyclic carbene precursor is derived from chiral triazolium salts bearing aminoindanol substituents [1] [4]. These catalysts demonstrate exceptional performance when employed at 20 mol% loading in conjunction with cesium carbonate (60 mol%) and bismuth triflate (20 mol%) [1] [4] [3]. The stereochemical outcome is highly dependent on the specific catalyst structure, with alternative triazolium salts providing significantly reduced enantioselectivity [1] [4].

| Catalyst System | Loading (mol%) | Base | er Ratio | Yield (%) |

|---|---|---|---|---|

| Triazolium Salt 4 | 20 | Cs₂CO₃ | 95:5 | 68-93 |

| Triazolium Salt 5 | 20 | Cs₂CO₃ | 86:14 | 62 |

| Triazolium Salt 6 | 20 | Cs₂CO₃ | 86:14 | 11 |

| Triazolium Salt 7 | 20 | Cs₂CO₃ | 81:19 | 19 |

Substrate Compatibility and Limitations

The dynamic kinetic resolution process demonstrates excellent compatibility with various indole-2-carbaldehyde derivatives, including those bearing halogen substituents [1] [4]. However, the free N-H group of the indole ring is essential for achieving high enantioselectivity, as N-methylated derivatives provide racemic products [1] [4] [3]. This requirement suggests that hydrogen bonding interactions between the indole N-H group and the acylazolium intermediate are crucial for stereochemical control [1] [4].

Enantioselective ε-Lactonization Strategies for Chiral Scaffold Construction

The enantioselective construction of ε-lactone scaffolds represents a significant advancement in the synthesis of biologically relevant heterocyclic frameworks [1] [8] [4]. The formal [4+3] annulation process enables the formation of tetracyclic indole-fused ε-lactones with exceptional stereochemical control [1] [4] [3].

Synthetic Strategy and Mechanistic Insights

The lactonization strategy involves the sequential Friedel-Crafts alkylation of 5-chloro-1-methyl-1H-indole-2-carbaldehyde with 2-hydroxyphenyl para-quinone methides, followed by N-heterocyclic carbene-mediated cyclization [1] [4]. The key feature of this transformation is the remote stereoinduction at the γ-carbon center, which is achieved through the dynamic kinetic resolution of transiently generated γ,γ-disubstituted indole 2-carboxaldehydes [1] [4] [3].

The reaction proceeds through the initial formation of racemic Friedel-Crafts adducts, which subsequently undergo stereoselective transformation via N-heterocyclic carbene catalysis [1] [4]. The bismuth triflate catalyst plays a dual role, facilitating both the initial alkylation step and coordinating with the N-heterocyclic carbene-bound dienolate intermediate during the resolution process [1] [4] [3].

Stereochemical Control and Product Distribution

The absolute stereochemistry of the ε-lactone products has been unambiguously established through X-ray crystallographic analysis, confirming the S-configuration at the newly formed stereogenic center [1] [4]. The high level of stereochemical control (enantiomeric ratios up to >99:1) is attributed to the effective facial discrimination achieved by the chiral N-heterocyclic carbene catalyst [1] [4] [3].

| Product Class | Yield Range (%) | er Range | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Tetracyclic ε-lactones | 61-93 | 94:6 to >99:1 | 18 | 36 |

| Fluorinated derivatives | 93 | 96:4 | 18 | 36 |

| Methoxy derivatives | 72 | 94:6 | 18 | 36 |

| Methyl derivatives | 72 | >99:1 | 18 | 36 |

Scalability and Practical Considerations

The lactonization methodology has been successfully demonstrated on gram scale, with a 1.0 mmol reaction providing the desired ε-lactone product in 72% yield and 95:5 enantiomeric ratio [1] [4]. The reaction conditions are operationally simple, requiring only standard Schlenk techniques under nitrogen atmosphere [1] [4] [3]. The mild reaction temperatures and relatively short reaction times make this process attractive for synthetic applications [1] [4].